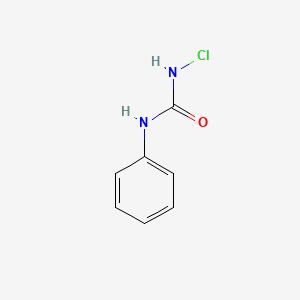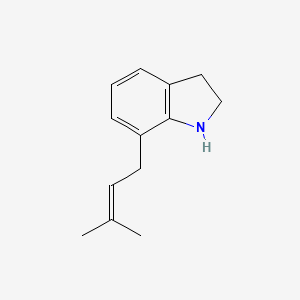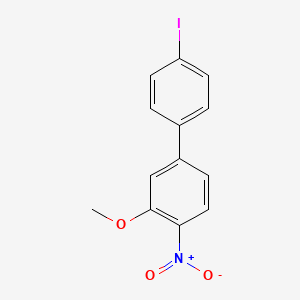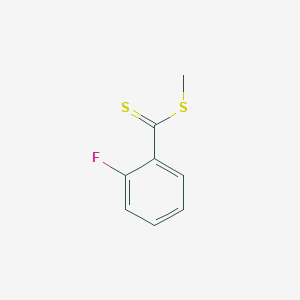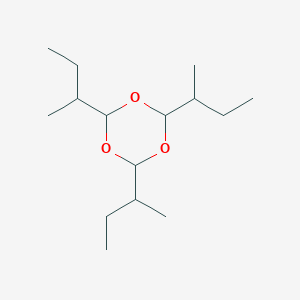
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes three butan-2-yl groups attached to a 1,3,5-trioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane typically involves the reaction of butan-2-yl alcohol with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the trioxane ring with butan-2-yl substituents at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri(butan-2-yl)-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as oxidative stress or inflammation.
Comparaison Avec Des Composés Similaires
2,4,6-Tri(butan-2-yl)-1,3,5-triazine: Similar in structure but contains nitrogen atoms in the ring.
2,4,6-Tri(butan-2-yl)-1,3,5-trioxane: Contains oxygen atoms in the ring, making it more reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its specific arrangement of butan-2-yl groups and the presence of the trioxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
112397-21-4 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
2,4,6-tri(butan-2-yl)-1,3,5-trioxane |
InChI |
InChI=1S/C15H30O3/c1-7-10(4)13-16-14(11(5)8-2)18-15(17-13)12(6)9-3/h10-15H,7-9H2,1-6H3 |
Clé InChI |
FTOBSSPHHMYHBC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1OC(OC(O1)C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



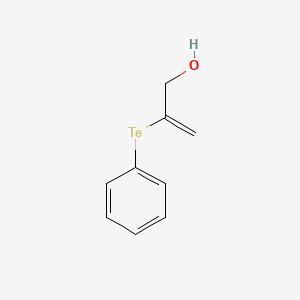
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
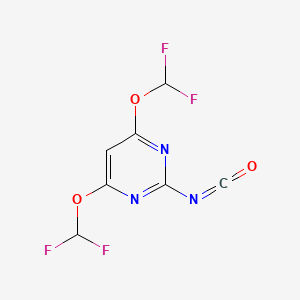
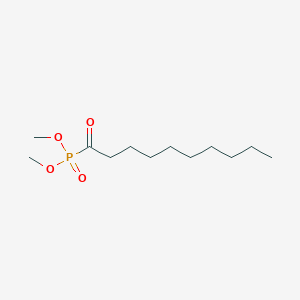
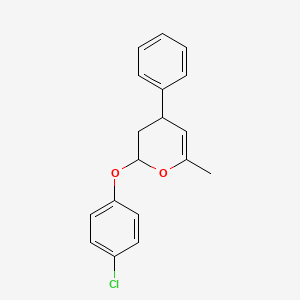
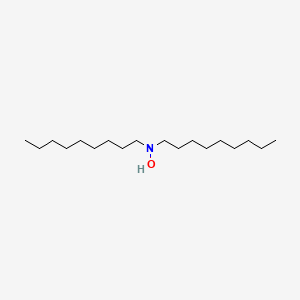
![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

